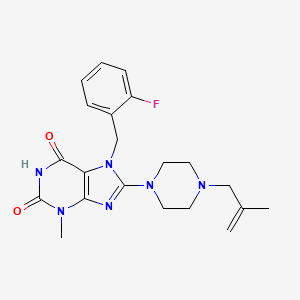
7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA1.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by various substitutions to add the different functional groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular formula of this compound is C21H25FN6O2, and its molecular weight is 412.4691. It contains several functional groups, including a fluorobenzyl group, a methylallyl group, and a piperazine ring1.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, its solubility would be influenced by the polar and nonpolar groups in the molecule1.科学的研究の応用
Piperazine Derivatives in Pharmacology
Piperazine, a key structural component of the compound , is notable for its broad therapeutic applications. Research on piperazine derivatives reveals their significant role in the development of drugs targeting psychotic and mood disorders. For instance, lurasidone, a drug with a pharmacodynamic profile that includes a piperazine moiety, is used for treating schizophrenia and bipolar depression. Its effectiveness and tolerability, alongside a low risk of inducing metabolic or cardiac abnormalities, underscore the therapeutic potential of piperazine-containing compounds (Pompili et al., 2018).
Furthermore, piperazine derivatives have been explored for their anti-mycobacterial activity, with some showing potent effects against Mycobacterium tuberculosis. This highlights the scaffold's versatility and potential in addressing various infectious diseases (Girase et al., 2020).
Pharmacophoric Groups and Drug Design
The design and synthesis of ligands for D2-like receptors, incorporating arylalkyl substituents similar to those in the compound of interest, indicate the importance of these pharmacophoric groups. These studies provide insights into how structural modifications can enhance the selectivity and potency of receptor binding, offering a pathway for the development of more effective antipsychotic agents (Sikazwe et al., 2009).
Additionally, the exploration of fluorescent chemosensors based on structural motifs related to the compound demonstrates the potential for developing sensitive and selective detection methods for various analytes, further highlighting the compound’s relevance in analytical and diagnostic applications (Roy, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any chemical compound1.
将来の方向性
Future research could explore the synthesis, reactivity, and potential biological activity of this compound. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets1.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
特性
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNYSRLKFHGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)
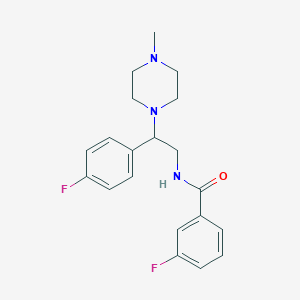
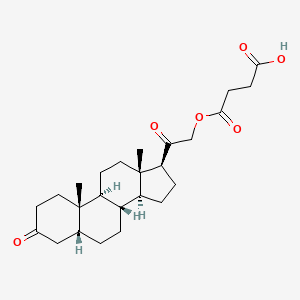
![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)
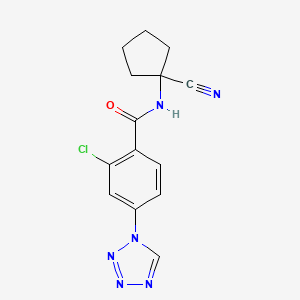
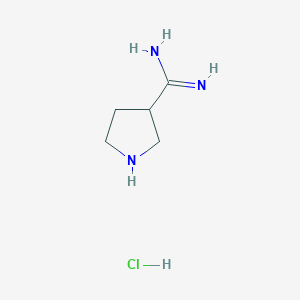
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2479902.png)
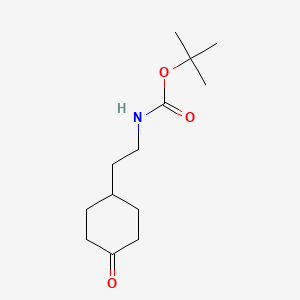
![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)
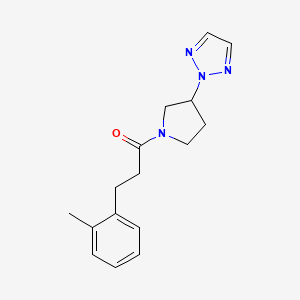
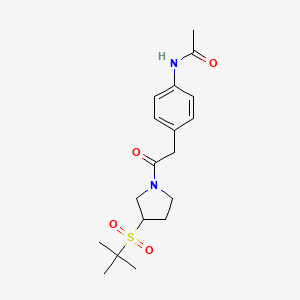
![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)